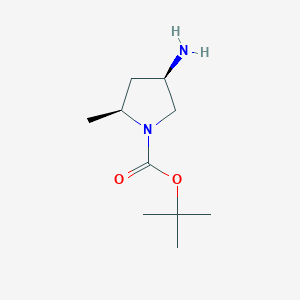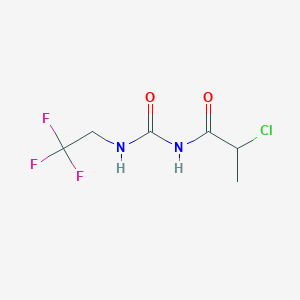
1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea
説明
1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea (TFCU) is an organic compound used in scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in methanol and ethanol. TFCU is a derivative of urea and is used as a reagent in various laboratory experiments. It is also used as a catalyst in the synthesis of various compounds.
科学的研究の応用
Crystal Structure Analysis
- Crystallography of Related Compounds : Studies have investigated the crystal structures of various urea compounds, providing insights into their molecular conformations and interactions. For example, the research on 1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea demonstrates how different urea compounds' molecular structures are influenced by intra- and intermolecular interactions (Shengjiao Yan et al., 2007).
Insecticide Development
- Insecticidal Properties : Research into the insecticidal properties of similar urea compounds has been conducted. For instance, compounds like 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea have been studied for their unique mode of action in pest control, demonstrating the potential of urea compounds in agricultural applications (R. Mulder et al., 1973).
Antibacterial and Antifungal Activities
- Antimicrobial Applications : Some urea derivatives exhibit significant antibacterial and antifungal activities. A study on N-(4-chloro-2-trifluoroacetyl phenyl) - aminothiazole derivatives, related to the target compound, highlights their potential in developing new antimicrobial agents (K. Sujatha et al., 2019).
Molecular Interactions and Stability
- Hydrogen Bonding and Stability : Studies have explored how different urea compounds interact with other molecules through hydrogen bonding, which is crucial for understanding their stability and reactivity. For instance, research on 1,3-bis(4-nitrophenyl)urea interactions with various anions provides insights into the stability of these compounds in different environments (M. Boiocchi et al., 2004).
Chemical Synthesis and Reactions
- Chemical Synthesis Techniques : The synthesis and reactions of related urea compounds have been extensively studied, providing methods for creating various urea derivatives with potential applications in different fields. For instance, reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate offer insights into the synthesis of complex urea structures (E. P. Papadopoulos, 1984).
Catalytic and Organocatalytic Applications
- Catalysis in Chemical Reactions : Urea compounds are being explored for their catalytic properties in various chemical reactions. Studies on tris-ureas as organocatalysts, for example, demonstrate the versatility and efficiency of these compounds in facilitating chemical transformations (M. Bera et al., 2015).
特性
IUPAC Name |
2-chloro-N-(2,2,2-trifluoroethylcarbamoyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3N2O2/c1-3(7)4(13)12-5(14)11-2-6(8,9)10/h3H,2H2,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWZRXPYACBMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



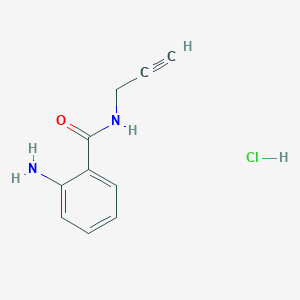
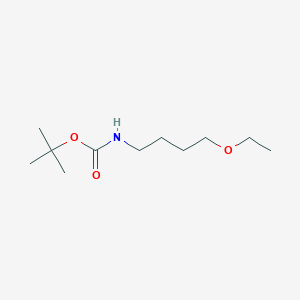
![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)
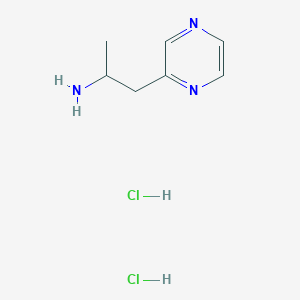

![(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride](/img/structure/B1521240.png)
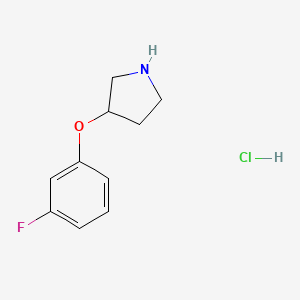
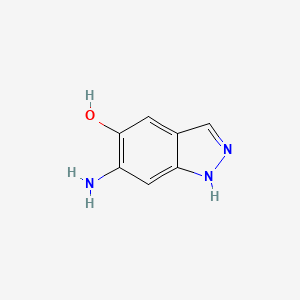


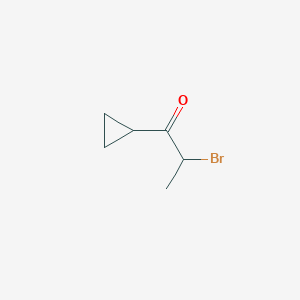

![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)
